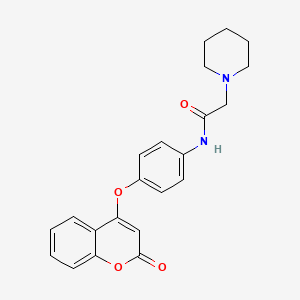
Tgf|A-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tgf|A-IN-2 is a small molecule inhibitor that targets the transforming growth factor beta (TGF-β) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of TGF-β signaling is associated with several diseases, including cancer, fibrosis, and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tgf|A-IN-2 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .
Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques, including solvent displacement methods and the use of biocompatible and biodegradable polymers like poly (D,L-lactide-co-glycolide) (PLGA) for drug delivery systems .
Chemical Reactions Analysis
Types of Reactions: Tgf|A-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are tested for their biological activity and therapeutic potential.
Scientific Research Applications
Tgf|A-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the TGF-β signaling pathway and its role in cellular processes. In biology, it helps in understanding the mechanisms of cell growth, differentiation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases like cancer, fibrosis, and cardiovascular diseases . In the industry, it is used in the development of drug delivery systems and nanostructured films for wound healing .
Mechanism of Action
Tgf|A-IN-2 exerts its effects by inhibiting the TGF-β signaling pathway. It binds to the TGF-β receptors, preventing the activation of downstream signaling molecules like Smad2/3. This inhibition disrupts the transcription of target genes involved in cell proliferation, differentiation, and apoptosis . The molecular targets and pathways involved include the TGF-β type I and type II receptors, Smad proteins, and various kinases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tgf|A-IN-2 include other TGF-β inhibitors like TGF-β1, TGF-β2, and TGF-β3. These compounds share structural similarities and target the same signaling pathway .
Uniqueness: What sets this compound apart from other similar compounds is its high selectivity and potency in inhibiting the TGF-β signaling pathway. This makes it a promising candidate for therapeutic applications, particularly in diseases where TGF-β signaling plays a critical role .
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[4-(2-oxochromen-4-yl)oxyphenyl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C22H22N2O4/c25-21(15-24-12-4-1-5-13-24)23-16-8-10-17(11-9-16)27-20-14-22(26)28-19-7-3-2-6-18(19)20/h2-3,6-11,14H,1,4-5,12-13,15H2,(H,23,25) |
InChI Key |
PHLACHIKRYAJCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


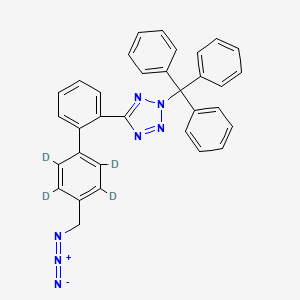
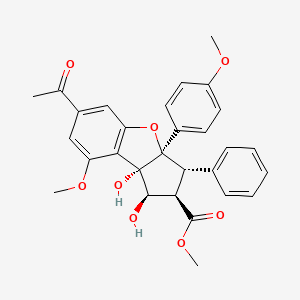
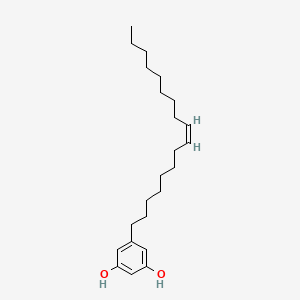

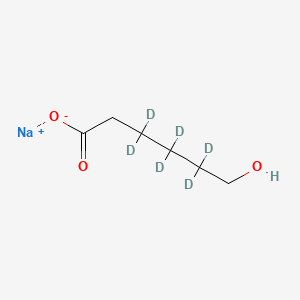
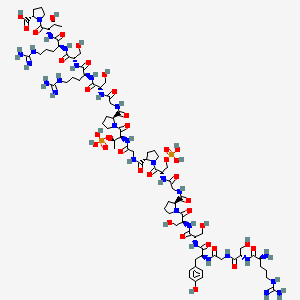
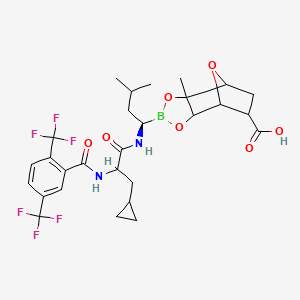
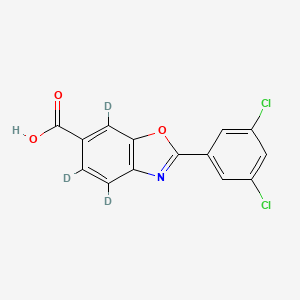
![(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B15140666.png)
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)
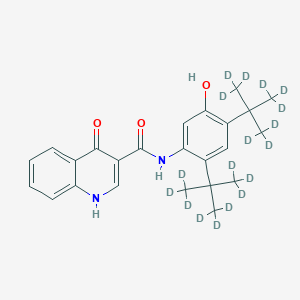
![(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15140699.png)
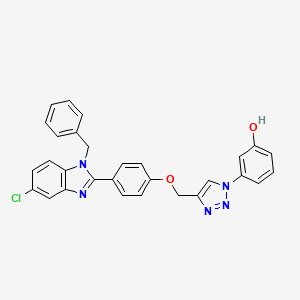
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B15140711.png)
